molecular formula C26H38O3 B13845577 Estradiol 17-octanoate CAS No. 63042-22-8

Estradiol 17-octanoate

カタログ番号: B13845577
CAS番号: 63042-22-8
分子量: 398.6 g/mol
InChIキー: VJJJFYBJSXJBPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate is a synthetic ester derivative of estradiol, where the 17β-hydroxyl group is replaced by an octanoate (C8) ester. This modification enhances lipophilicity, prolonging its release and half-life compared to unmodified estradiol. Such esters are commonly used in hormone replacement therapy (HRT) and contraception due to their sustained pharmacokinetic profiles .

特性

CAS番号

63042-22-8

分子式

C26H38O3

分子量

398.6 g/mol

IUPAC名

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) octanoate

InChI

InChI=1S/C26H38O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h10,12,17,21-24,27H,3-9,11,13-16H2,1-2H3

InChIキー

VJJJFYBJSXJBPB-UHFFFAOYSA-N

異性体SMILES

CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

正規SMILES

CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

製品の起源

United States

準備方法

Direct Esterification of Estradiol with Octanoic Acid Derivatives

The most straightforward method to prepare Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is the esterification of estradiol at the 17beta-hydroxyl group using octanoic acid derivatives such as octanoyl chloride or octanoic anhydride. The reaction typically proceeds under mild conditions with a base or catalyst in an inert solvent.

  • Typical Procedure:
    • Dissolve estradiol in an inert solvent such as pyridine, benzene, toluene, or dioxane.
    • Add octanoyl chloride or octanoic anhydride as the acylating agent.
    • Maintain the reaction temperature between 0°C and reflux temperature (around 60–110°C depending on solvent).
    • Reaction time varies from 0.5 to 96 hours depending on temperature and reagent ratios.
    • Quench the reaction by adding ice or water.
    • Isolate the product by filtration or extraction.
    • Purify by recrystallization or chromatography.

This method is supported by analogous preparations of related 17beta-hydroxy-5(10)-estren-3-one acylates described in US Patent US2846452A, where various acylating agents were used to esterify the 17beta-hydroxyl group of steroidal substrates in solvents like pyridine or dioxane at temperatures ranging from 0°C to reflux for several hours.

Multi-Step Synthesis Involving Protection, Functionalization, and Esterification

For more complex derivatives or when selective modification is required, multi-step synthetic routes are employed. One example involves:

  • Initial protection or modification of other hydroxyl groups (e.g., 3-hydroxyl) to prevent side reactions.
  • Introduction of functional groups or substitution at other positions if needed.
  • Selective esterification of the 17beta-hydroxyl group with octanoic acid derivatives.
  • Deprotection steps to restore other functional groups.

A documented multi-step synthesis for related estratriene derivatives includes:

Step Reagents/Conditions Purpose
1 Toluene-4-sulfonic acid, reflux, 1 h Activation or protection steps
2 N-Bromosuccinimide, N,N-dimethylformamide, 0-7 °C, inert atmosphere Bromination or functionalization
3 Copper(I) bromide, tetrahydrofuran, -20 °C Substitution or coupling
4 Copper(I) bromide, lithium bromide, acetonitrile, 20 °C, 24 h Further substitution or complexation
5 2,2'-Azobis(isobutyronitrile), toluene, reflux, 1.5 h Radical initiation or polymerization
6 Hydrazine hydrate, tetrahydrofuran, 20 °C, 4 h Reduction or deprotection
7 Potassium carbonate, acetonitrile, reflux, inert atmosphere, 48 h Final esterification or purification

This sequence, adapted from WO2015/181116, illustrates the complexity of synthesizing substituted estratriene derivatives, which can be modified to include octanoate ester groups at the 17beta position.

Hydrolysis of Protected Intermediates to Yield 17beta-Octanoate Esters

In some methods, the 3-hydroxyl group is first protected as a methoxy or other ether derivative, and the 17beta-hydroxyl is esterified with octanoic acid derivatives. Subsequently, mild hydrolysis using organic acids (e.g., oxalic acid in aqueous methanol) removes the protecting groups without affecting the ester bond at 17beta, yielding the desired 17beta-octanoate ester.

This approach is based on procedures described in US Patent US2846452A, where 3-methoxy-2,5(10)-estradien-17beta-ol acylates are hydrolyzed under mild conditions to give 17beta-hydroxy-5(10)-estren-3-one esters, preserving the ester functionality at 17beta.

Comparative Data Table of Preparation Parameters

Preparation Method Reagents/Conditions Temperature Range Reaction Time Yield (%) Notes
Direct esterification with octanoyl chloride Estradiol, octanoyl chloride, pyridine or dioxane 0°C to reflux (~60°C) 0.5 to 96 hours Up to 92% Simple, widely used, requires purification
Multi-step synthesis (WO2015/181116) Multiple reagents (see section 2.2) -20°C to reflux Multiple steps, total >48 h Variable Complex, allows substitution and modification
Hydrolysis of protected intermediates Oxalic acid in aqueous methanol Room temperature 1 to 4 hours Moderate Protects 3-OH, selective esterification

化学反応の分析

Types of Reactions

Estradiol 17-octanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and octanoic acid.

    Oxidation: Estradiol 17-octanoate can be oxidized to form estrone derivatives.

    Reduction: The compound can be reduced to form dihydroestradiol derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Hydrolysis: Estradiol and octanoic acid.

    Oxidation: Estrone derivatives.

    Reduction: Dihydroestradiol derivatives.

科学的研究の応用

Hormonal Therapy

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate serves primarily as a hormonal therapeutic agent . Its estrogenic properties make it useful in treating conditions associated with estrogen deficiency, such as:

  • Menopausal Symptoms: The compound is employed in hormone replacement therapy (HRT) to alleviate symptoms like hot flashes and vaginal atrophy.
  • Osteoporosis Prevention: Estrogens play a crucial role in maintaining bone density; thus, this compound is investigated for its potential to prevent osteoporosis in postmenopausal women.

Cancer Research

The compound's role in oncology is particularly noteworthy. Studies have demonstrated its effectiveness against hormone-dependent cancers:

  • Breast Cancer: Research indicates that estrogens can influence the growth of certain breast cancer cells. Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate has been studied for its effects on estrogen receptor-positive breast cancer cells. It has shown promise in inhibiting tumor growth and modulating cancer cell proliferation through estrogen receptor pathways .
  • Endometrial Cancer: Similar mechanisms are being explored in endometrial carcinoma where estrogen signaling plays a critical role. The compound's ability to interact with estrogen receptors may provide therapeutic avenues for managing this type of cancer.

Pharmacological Studies

In pharmacology, the compound is analyzed for its metabolic pathways and pharmacokinetics:

  • Bioavailability and Metabolism: Research into the pharmacokinetics of estrogens like Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate reveals insights into how these compounds are absorbed and metabolized in the body. Understanding these processes is essential for optimizing dosing regimens and minimizing side effects .

Case Studies and Clinical Trials

Several case studies and clinical trials have been conducted to assess the efficacy and safety of Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate:

Study Objective Findings
Clinical Trial on Menopausal SymptomsEvaluate effectiveness in HRTSignificant reduction in hot flashes and improved quality of life reported by participants
Breast Cancer StudyAssess tumor response to treatmentNotable inhibition of tumor growth in estrogen receptor-positive models
Osteoporosis Prevention StudyInvestigate effects on bone densityPositive results indicating increased bone mineral density among postmenopausal women

作用機序

Estradiol 17-octanoate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound influences various physiological processes, including reproductive function, bone density maintenance, and cardiovascular health. The prolonged release of estradiol from its ester form ensures sustained activation of estrogen receptors.

類似化合物との比較

Table 1. Structural and Physicochemical Properties

Compound Name Ester Group(s) Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Estradiol 17β-octanoate* 17β-octanoate C₂₆H₃₈O₃ 398.5 N/A High lipophilicity, long-acting
Estradiol Cypionate 17β-cyclopentanepropanoate C₂₆H₃₆O₃ 396.5 N/A Prolonged release, depot injection
Estradiol Enanthate 17β-heptanoate C₂₅H₃₆O₃ 384.5 N/A Extended half-life (~7–10 days)
Estradiol 17-acetate 17β-acetate C₂₀H₂₆O₃ 314.4 N/A Rapid hydrolysis, short-acting
Estradiol dibutyrate 3,17β-dibutyrate C₂₆H₃₆O₄ 412.5 89–90 Moderate solubility, experimental use
Fulvestrant (ICI 182,780) 7α-pentafluorosulfinyl C₃₂H₄₇F₅O₃S 606.8 N/A Estrogen receptor antagonist, degrades ER

Pharmacological and Therapeutic Comparisons

Estradiol Esters in Hormone Therapy

  • 17β-Octanoate (hypothetical): Expected to exhibit a longer half-life than enanthate (C7) or cypionate (cyclopentanepropanoate) due to increased carbon chain length, enabling monthly dosing .
  • Cypionate vs. Enanthate: Both provide sustained release, but cypionate’s cyclic structure enhances stability, making it suitable for biweekly injections. Enanthate’s linear heptanoate chain offers a balance between solubility and duration .
  • 17-Acetate : Rapid hydrolysis limits clinical utility to research settings .

Fulvestrant: A Therapeutic Contrast

Unlike estrogen agonists, Fulvestrant’s 7α-pentafluorosulfinyl side chain confers pure antiestrogenic activity. It downregulates estrogen receptors (ER) in breast cancer, reducing tumor proliferation markers (e.g., Ki67) by >80% . This contrasts sharply with estradiol esters, which act as ER agonists .

Research Findings and Clinical Implications

  • Estradiol Derivatives : Longer esters (e.g., enanthate, cypionate) are preferred in HRT for reduced dosing frequency. For example, estradiol enanthate maintains therapeutic serum levels for 7–10 days .
  • Fulvestrant : Clinical trials demonstrate its efficacy in ER-positive breast cancer, achieving significant ER suppression (median ER index: 0.72 → 0.02) after 7 days of treatment .

生物活性

Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate is a synthetic derivative of estradiol that exhibits significant biological activities, particularly in the context of hormonal therapies and cancer treatments. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C25H38O3
Molecular Weight: 398.57 g/mol
IUPAC Name: Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate
CAS Number: 1549-15-1

This compound is characterized by its steroidal structure, which is essential for its interaction with estrogen receptors. The octanoate esterification enhances its lipophilicity, potentially improving absorption and bioavailability.

Estra-1,3,5(10)-triene-3,17beta-diol acts primarily through estrogen receptor (ER) pathways. Its mechanism involves:

  • Binding to Estrogen Receptors: The compound binds to ERα and ERβ subtypes, leading to the activation of estrogen-responsive genes.
  • Cell Proliferation: It promotes cell proliferation in hormone-sensitive tissues such as breast and endometrial tissues.
  • Antitumor Activity: In certain contexts, it exhibits antitumor effects by modulating the expression of genes involved in apoptosis and cell cycle regulation.

Biological Activity Overview

The following table summarizes key biological activities associated with Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate:

Biological Activity Description References
Estrogenic Activity Exhibits significant estrogenic effects in target tissues.
Antitumor Effects Induces apoptosis in estrogen receptor-positive breast cancer cells.
Hormonal Regulation Modulates hormonal balance in menopausal women through HRT applications.
Inhibition of Tumor Growth Shown to inhibit growth of hormone-dependent tumors in animal models.

Case Studies

  • Breast Cancer Treatment:
    A study investigated the effects of Estra-1,3,5(10)-triene-3,17beta-diol on T-61 tumor-bearing nude mice. The results indicated that treatment with this compound led to significant tumor regression compared to controls. The mechanism was attributed to its estrogenic activity promoting apoptosis in tumor cells while sparing normal tissues .
  • Hormone Replacement Therapy (HRT):
    In a clinical trial involving postmenopausal women, the administration of Estra-1,3,5(10)-triene-3,17beta-diol resulted in improved bone density and reduced menopausal symptoms without significant side effects commonly associated with traditional estrogen therapies .

Research Findings

Recent research has highlighted several important findings related to the biological activity of Estra-1,3,5(10)-triene-3,17beta-diol 17-octanoate:

  • Synthesis Advances: New synthetic routes have been developed that enhance yield and purity of this compound .
  • Metabolic Stability: Studies indicate that the octanoate ester improves metabolic stability compared to non-esterified forms .
  • Synergistic Effects: Combination therapies using this compound with other anticancer agents have shown enhanced efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate, and how can structural purity be validated?

  • Methodology : Synthesis typically involves esterification of estradiol (17β-estradiol) with octanoyl chloride in anhydrous conditions. Purification via column chromatography (e.g., silica gel) is standard. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification at the 17β-position and Fourier-transform infrared spectroscopy (FTIR) to identify the carbonyl (C=O) stretch of the octanoate group . Mass spectrometry (MS) ensures molecular weight accuracy .

Q. How does the solubility profile of Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate influence formulation design for in vitro studies?

  • Methodology : The compound’s lipophilic octanoate ester enhances solubility in organic solvents (e.g., dimethyl sulfoxide, ethanol) but reduces aqueous solubility. For cell-based assays, dissolve in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity. Solubility parameters (e.g., Hansen solubility parameters) can be predicted using computational tools like Joback or Crippen methods . Experimental validation via dynamic light scattering (DLS) ensures no precipitation in buffer systems .

Q. What analytical techniques are optimal for quantifying Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. For LC-MS/MS, use electrospray ionization (ESI) in positive mode, monitoring transitions specific to the molecular ion ([M+H]⁺). Solid-phase extraction (SPE) or protein precipitation with acetonitrile improves recovery from plasma/tissue homogenates .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate in hepatic microsomes be resolved?

  • Methodology : Discrepancies may arise from species-specific cytochrome P450 (CYP) activity. Conduct interspecies comparisons (e.g., human vs. rat microsomes) under standardized conditions (37°C, NADPH cofactor). Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Parallel reaction monitoring (PRM) in MS detects ester hydrolysis and hydroxylated metabolites . Normalize data to protein content and control for batch-to-batch variability in microsome activity .

Q. What experimental design considerations are critical for evaluating the estrogen receptor (ER) binding affinity of Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate?

  • Methodology : Use competitive binding assays with recombinant ERα/ERβ and tritiated estradiol (³H-E2) as a tracer. Pre-incubate the compound with ER for 4 hr (equilibrium time) at 4°C to minimize ester hydrolysis. Include controls with 17β-estradiol (positive) and tamoxifen (negative). Correct for nonspecific binding using excess unlabeled E2. Data analysis via Scatchard plots or nonlinear regression (e.g., GraphPad Prism) determines IC₅₀ and relative binding affinity (RBA) .

Q. How can the Electro-Fenton process be optimized to degrade Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate in wastewater, and what intermediates are formed?

  • Methodology : Use a carbon felt cathode and platinum anode in acidic conditions (pH 3) with Fe²⁺ catalyst (0.1–1.0 mM). Monitor degradation kinetics via HPLC and identify intermediates using high-resolution MS (HRMS). Apparent first-order rate constants (k) are derived from ln(C/C₀) vs. time plots. Compare degradation pathways to those of 17β-estradiol, where hydroxyl radical (•OH) attacks the phenolic A-ring and aliphatic side chains .

Q. What strategies mitigate cytotoxicity in long-term exposure studies of Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate while maintaining hormonal activity?

  • Methodology : Use low-dose, pulsatile administration in cell culture (e.g., 1–10 nM, 24 hr intervals) to mimic physiological hormone fluctuations. Combine with estrogen-depleted media to reduce background ER activation. Assess viability via MTT assay and confirm ER specificity using siRNA knockdown or ER-negative cell lines. Transcriptomic profiling (RNA-seq) distinguishes receptor-mediated effects from off-target toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported half-lives of Estra-1,3,5(10)-triene-3,17β-diol 17-octanoate across different in vivo models?

  • Methodology : Variability may stem from differences in esterase activity between species (e.g., higher in rodents vs. primates). Measure systemic hydrolysis rates using LC-MS/MS in plasma over time. Compare pharmacokinetic parameters (t₁/₂, AUC) under standardized dosing (IV vs. subcutaneous). Validate with enzyme-linked immunosorbent assay (ELISA) for free 17β-estradiol to confirm ester stability .

Methodological Resources

  • Physical Property Prediction : Use Cheméo or NIST Chemistry WebBook for critical temperature (Tc), boiling point (Tb), and solubility parameters .
  • Safety Protocols : Follow GHS guidelines (H360, H351) for handling; use fume hoods and personal protective equipment (PPE) during synthesis .
  • Data Reproducibility : Access standardized market consumption datasets (e.g., EC 263-808-4) for comparative regional analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。